molecular formula C13H18Br2N2O3S B7538011 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

Cat. No. B7538011
M. Wt: 442.17 g/mol
InChI Key: FREAKVRWKSQTFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a sulfonamide derivative that has been found to exhibit promising biological activities, making it a valuable tool for drug discovery and development.

Mechanism of Action

The mechanism of action of 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may inhibit the activity of enzymes involved in cell proliferation and survival pathways. It may also induce DNA damage, leading to cell death.
Biochemical and physiological effects:
Studies have shown that 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide can cause a decrease in cell viability and an increase in apoptosis in cancer cells. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells. In animal studies, it has been shown to inhibit tumor growth in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for drug discovery and development. However, one limitation of this compound is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound in vivo.

Future Directions

There are several future directions for the research on 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to optimize its chemical structure to improve its potency and selectivity. Additionally, future studies could explore its potential applications in other diseases beyond cancer, such as inflammation and neurodegenerative disorders.

Synthesis Methods

The synthesis of 2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide involves the reaction of 2,5-dibromo-4-nitrobenzenesulfonamide with 3-morpholin-4-ylpropylamine in the presence of a reducing agent such as iron powder. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of a sulfonamide bond between the amine and the sulfonamide group of the starting material. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide has been found to exhibit potent anti-cancer activity. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential candidate for the development of anti-cancer drugs.

properties

IUPAC Name

2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O3S/c14-11-2-3-12(15)13(10-11)21(18,19)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREAKVRWKSQTFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dibromo-N-(3-morpholin-4-ylpropyl)benzenesulfonamide

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